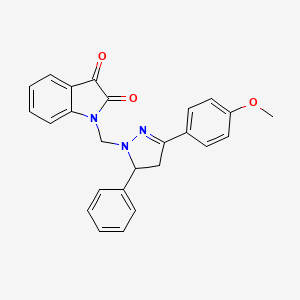
1-((3-(4-甲氧基苯基)-5-苯基-4,5-二氢-1H-吡唑-1-基)甲基)吲哚-2,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione is a useful research compound. Its molecular formula is C25H21N3O3 and its molecular weight is 411.461. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antiviral Activity
Indole derivatives have been studied for their potential antiviral properties. Compounds with an indole nucleus, like the one , have shown inhibitory activity against influenza A and other viruses . The structural features of this compound, particularly the indole and pyrazole moieties, could be optimized to enhance its interaction with viral proteins, potentially leading to the development of new antiviral drugs.
Anti-inflammatory Applications
The anti-inflammatory potential of indole derivatives is well-documented. The compound’s ability to modulate inflammatory pathways could be harnessed to treat conditions like arthritis or asthma. Research could focus on the compound’s interaction with key enzymes and cytokines involved in the inflammatory response .
Anticancer Research
Indole structures are prevalent in molecules with anticancer activity. The subject compound could be investigated for its efficacy against various cancer cell lines. Its potential to induce apoptosis or inhibit cell proliferation could make it a candidate for cancer therapy development .
Anti-HIV Research
Indole derivatives have shown promise as anti-HIV agents. The compound could be studied for its ability to interfere with HIV replication or integration into the host genome. Molecular docking studies could reveal its potential binding sites on HIV proteins .
Antioxidant Properties
The oxidative stress response is crucial in many diseases, and indole derivatives can act as antioxidants. The compound’s effectiveness in scavenging free radicals or upregulating antioxidant defenses could be explored to prevent or treat oxidative stress-related conditions .
Antimicrobial and Antitubercular Activity
Indole compounds have been reported to possess antimicrobial properties, including against tuberculosis-causing bacteria. The compound could be modified to enhance its microbial selectivity and potency, providing a pathway for new antibiotic development .
Antidiabetic Potential
Research into indole derivatives has included their use in managing diabetes. The compound could be assessed for its ability to modulate insulin signaling or glucose metabolism, which could lead to novel treatments for diabetes .
Antimalarial Applications
Indole derivatives have also been explored for their antimalarial effects. The compound’s potential to inhibit the life cycle of malaria parasites could be investigated, aiming to contribute to the fight against malaria .
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The indole nucleus in the compound is known to interact with various biological targets due to its aromatic nature, which allows for excessive π-electrons delocalization . This interaction can lead to various changes in the target, potentially influencing its function and leading to the observed biological activities.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.
Pharmacokinetics
It is known that 1,2,3-triazoles, which this compound contains, have excellent metabolic and thermal stability This suggests that the compound could have good bioavailability
属性
IUPAC Name |
1-[[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c1-31-19-13-11-17(12-14-19)21-15-23(18-7-3-2-4-8-18)28(26-21)16-27-22-10-6-5-9-20(22)24(29)25(27)30/h2-14,23H,15-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNQNWCKKPNWHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)CN4C5=CC=CC=C5C(=O)C4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5E)-2-(benzylamino)-5-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2358601.png)

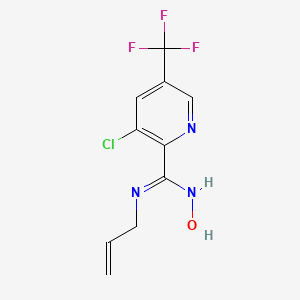

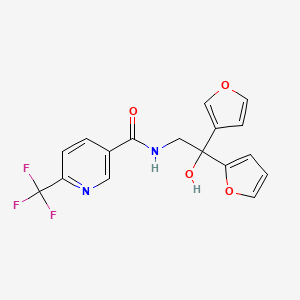
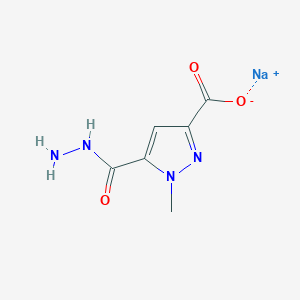
![4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2358609.png)
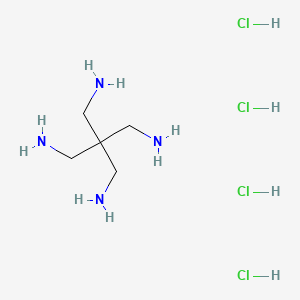
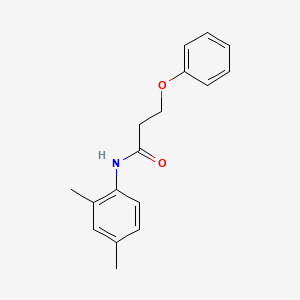
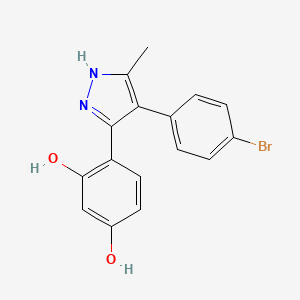
![N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide](/img/structure/B2358618.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-5-bromonicotinamide](/img/structure/B2358620.png)
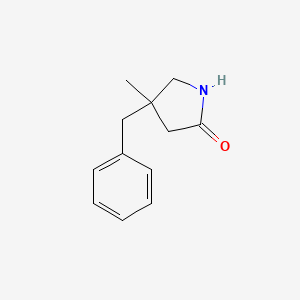
![3-(4-Ethoxyphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2358624.png)